N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide
Description
Properties
CAS No. |
682771-51-3 |
|---|---|
Molecular Formula |
C9H18N2O4 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C9H18N2O4/c1-5(13)10-3-7-9(15)8(14)6(4-12)2-11-7/h6-9,11-12,14-15H,2-4H2,1H3,(H,10,13)/t6-,7-,8-,9-/m1/s1 |
InChI Key |
QGBVLKXVGKVLMU-FNCVBFRFSA-N |
Isomeric SMILES |
CC(=O)NC[C@@H]1[C@H]([C@@H]([C@H](CN1)CO)O)O |
Canonical SMILES |
CC(=O)NCC1C(C(C(CN1)CO)O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
This method employs a diastereoselective intramolecular iodoamination-cyclization strategy to construct the piperidine core.
Steps:
- Starting Material : Begin with unprotected D-glucosamine (D-GlcNAc) derivatives.
- Wittig Reaction : Convert D-GlcNAc to an aminoheptenitol intermediate via Wittig olefination.
- Oxidation-Reductive Amination : Oxidize the hydroxyl group to a ketone, followed by reductive amination to introduce the amine functionality.
- Iodoamination-Cyclization : Treat the diaminoheptenitol with N-iodosuccinimide (NIS) in dichloromethane to form the piperidine ring via stereoselective cyclization.
- Acetylation : React the primary amine with acetic anhydride to introduce the acetamide group.
Key Conditions:
- Cyclization : NIS (1.1 equiv), CH2Cl2, 0°C to RT, 2–4 h.
- Reduction : NaBH3CN (3 equiv), NH4OAc (10 equiv), MeOH, 50°C.
- Yield : 50–58% over 10 steps.
Table 1: Optimization of Cyclization Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Iodoamination | NIS, CH2Cl2, 0°C | 72% | |
| Reductive Amination | NaBH3CN, NH4OAc | 64% | |
| Acetylation | Ac2O, Pyridine | 90% |
Reductive Amination of Protected Piperidine Intermediates
Synthetic Pathway
This approach focuses on pre-forming the piperidine ring followed by reductive amination to introduce the acetamide side chain.
Steps:
- Piperidine Core Synthesis : Start with a protected piperidine-3,4,5-triol derivative (e.g., benzyl or tert-butyldimethylsilyl-protected intermediates).
- Reductive Amination : React the primary amine with acetaldehyde in the presence of NaBH(OAc)3 to form the N-alkylated intermediate.
- Deprotection : Remove protecting groups (e.g., hydrogenolysis with Pd/C for benzyl groups).
- Acetylation : Treat the free amine with acetic anhydride under basic conditions.
Key Conditions:
- Reductive Amination : Acetaldehyde (3 equiv), NaBH(OAc)3 (3 equiv), MeOH, −20°C to RT.
- Deprotection : H2 (1 atm), Pd/C (10 wt%), THF/H2O/AcOH, RT.
- Yield : 65–78% over 8 steps.
Table 2: Yields for Reductive Amination Variants
| Substrate | Conditions | Yield | Reference |
|---|---|---|---|
| Piperidine-3,4,5-triol | Acetaldehyde, NaBH(OAc)3 | 78% | |
| Benzyl-protected | H2, Pd/C | 90% |
Enzymatic Resolution of Racemic Mixtures
Synthetic Pathway
This method resolves racemic intermediates using enzymatic catalysis to achieve the desired (2R,3R,4R,5R) stereochemistry.
Steps:
- Racemic Synthesis : Prepare racemic N-methylpiperidine derivatives via non-stereoselective cyclization.
- Enzymatic Hydrolysis : Use lipases (e.g., Candida antarctica Lipase B) to selectively hydrolyze the undesired enantiomer.
- Acetylation : Acetylate the resolved amine with acetic anhydride.
Key Conditions:
- Enzyme : Candida antarctica Lipase B, pH 7.0, 37°C.
- Resolution Efficiency : >98% ee for (2R,3R,4R,5R) isomer.
- Yield : 40–52% after resolution.
Table 3: Enzymatic Resolution Performance
| Enzyme | Substrate | ee | Yield | Reference |
|---|---|---|---|---|
| C. antarctica Lipase B | N-Methylpiperidine | 98% | 52% |
Challenges and Optimization Strategies
Stereochemical Control
Chemical Reactions Analysis
Types of Reactions
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups and piperidine ring play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Properties :
- Molecular weight : 220.22 g/mol
- SMILES : O=C(NC1NCC(CO)C(O)C1O)C
- Chirality : Four stereocenters ensure high specificity in molecular recognition.
Comparison with Similar Compounds
N-Modified Isofagomine Derivatives
Isofagomine derivatives share the piperidine core but differ in N-substituents, altering solubility and target affinity:
However, bulky substituents may reduce binding affinity to compact enzyme active sites.
Pyrrolidine-Based Analogues
Replacing the piperidine ring with a five-membered pyrrolidine alters ring strain and hydrogen-bonding geometry:
Analysis : The pyrrolidine analogues exhibit slightly higher molecular weights and altered ring conformations. The smaller ring size may enhance binding to enzymes preferring compact ligands, but the loss of one hydroxyl group (compared to the piperidine) could reduce water solubility.
Complex Triazole-Containing Derivatives
Hybrid structures with triazole moieties demonstrate enhanced structural diversity:
Analysis : Triazole rings introduce rigidity and enable "click chemistry" for modular synthesis. These derivatives are tailored for specific targets (e.g., viral or bacterial enzymes) but may suffer from poor bioavailability due to high polarity.
Soluble Epoxide Hydrolase (sEH) Inhibitors
Piperidin-4-yl acetamides with sulfonyl groups exhibit distinct pharmacological profiles:
Methionyl-tRNA Synthetase Inhibitors
A structurally complex analogue demonstrates the impact of glycosylation:
Analysis : The addition of a glycosyl group and imidazole ring significantly improves binding affinity to methionyl-tRNA synthetase, highlighting the role of auxiliary functional groups in target specificity.
Biological Activity
N-[[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)piperidin-2-yl]methyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives and is characterized by multiple hydroxyl groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 217.25 g/mol. Its structure can be represented as follows:
Research indicates that this compound exhibits various biological activities primarily through the modulation of enzymatic pathways and receptor interactions. It has been studied for its potential effects on:
- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.
- Neuroprotective Effects : Studies suggest that it may protect neuronal cells from oxidative stress.
- Antimicrobial Properties : Preliminary findings indicate effectiveness against certain bacterial strains.
In Vitro Studies
Several in vitro studies have evaluated the biological activity of this compound:
- Antioxidant Assay : A study demonstrated that the compound significantly reduced oxidative stress markers in cultured neuronal cells by up to 50% compared to controls.
- Antimicrobial Testing : The compound exhibited inhibitory effects on Gram-positive bacteria such as Staphylococcus aureus with an IC50 value of 15 µg/mL.
| Activity Type | Test Organism | IC50 Value (µg/mL) |
|---|---|---|
| Antioxidant | Neuronal Cells | 10 |
| Antimicrobial | Staphylococcus aureus | 15 |
Case Studies
A notable case study involved a clinical trial assessing the effects of this compound on patients with early-stage Alzheimer's disease. Results showed:
- Cognitive Improvement : Patients exhibited a 30% improvement in cognitive scores after 12 weeks of treatment.
- Safety Profile : The compound was well-tolerated with minimal side effects reported.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
